N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a morpholinoethyl group, and a tolyl group, all connected through an oxalamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(3-methoxyphenyl)-2-morpholinoethanol: This intermediate can be synthesized by reacting 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst.
Formation of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Introduction of the m-tolyl group: Finally, the oxalamide intermediate is reacted with m-toluidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-chlorophenyl)oxalamide: Similar structure but with a chlorophenyl group instead of a tolyl group.
Uniqueness
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-5-3-7-18(13-16)24-22(27)21(26)23-15-20(25-9-11-29-12-10-25)17-6-4-8-19(14-17)28-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCMVDGFFEPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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